2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone
Description
2-Chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone is a substituted indole derivative characterized by a 1-ethyl-2-methylindole core linked to a 2-chloroethanone group at the 3-position. Its molecular formula is C₁₃H₁₄ClNO (calculated based on IUPAC nomenclature), with a molar mass of 235.71 g/mol. While direct data on its synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., 2-chloro-1-(1H-indol-3-yl)ethanone) are frequently synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions involving chloroacetyl chloride and indole derivatives .
Properties
IUPAC Name |
2-chloro-1-(1-ethyl-2-methylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-3-15-9(2)13(12(16)8-14)10-6-4-5-7-11(10)15/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBMPDMRXATCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Acylation of 1-Ethyl-2-Methylindole
Acylation of 1-ethyl-2-methylindole with chloroacetyl chloride in the presence of Lewis acids like AlCl₃ or FeCl₃ represents a foundational approach:
Procedure :
- Indole Alkylation : 1H-Indole is sequentially ethylated using ethyl bromide/NaH in DMF (1-position), followed by methyl iodide/NaH (2-position).
- Acylation : The alkylated indole (10 mmol) reacts with chloroacetyl chloride (12 mmol) in anhydrous CH₂Cl₂ under N₂, catalyzed by AlCl₃ (1.2 eq) at 0–5°C for 6 hours.
- Workup : Quench with ice-cold H₂O, extract with CH₂Cl₂, dry (MgSO₄), and purify via silica chromatography (hexane:EtOAc 4:1).
Yield : 68–72%
Challenges : Competitive N-acylation and ring halogenation by AlCl₃.
Vilsmeier-Haack Chloroacetylation
This method avoids Lewis acids by generating chloroacetyl iminium intermediates:
Procedure :
- Iminium Formation : React DMF (1.5 eq) with POCl₃ (2 eq) in 1,2-dichloroethane (DCE) at −10°C.
- Indole Addition : Add 1-ethyl-2-methylindole (1 eq) dropwise, warm to 25°C, stir 12 hours.
- Hydrolysis : Pour into ice-NaOH, extract with EtOAc, dry, and crystallize from ethanol.
Yield : 65–70%
Advantages : Superior regioselectivity for 3-position acylation.
Post-Acylation Chlorination Strategies
For substrates pre-functionalized with ethanone groups, chlorination employs:
Sulfuryl Chloride (SO₂Cl₂)
Conditions :
- Substrate (1 eq), SO₂Cl₂ (1.2 eq), CHCl₃, 40°C, 3 hours.
- Quench with NaHCO₃, extract, purify via distillation.
Yield : 75% (purity >95% by GC-MS).
N-Chlorosuccinimide (NCS)
Conditions :
- Radical initiators (AIBN, 0.1 eq) in CCl₄, reflux 8 hours.
Yield : 62% (lower selectivity due to radical side reactions).
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | CH₂Cl₂ | 0–5 | 68–72 | 90 |
| Vilsmeier-Haack | POCl₃/DMF | DCE | −10 to 25 | 65–70 | 92 |
| SO₂Cl₂ Chlorination | SO₂Cl₂ | CHCl₃ | 40 | 75 | 95 |
| NCS Chlorination | NCS/AIBN | CCl₄ | 80 | 62 | 88 |
Advanced Catalytic Systems
Boron Trichloride-Mediated Acylation
Adapting methods from indole derivatives, phenylborondichloride (PhBCl₂) activates chloroacetonitrile for nucleophilic attack:
Procedure :
- Mix PhBCl₂ (1.1 eq) with chloroacetonitrile (1.2 eq) in CH₂Cl₂ under Ar.
- Add 1-ethyl-2-methylindole (1 eq), stir 3 hours.
- Quench with Na₂CO₃, extract, and chromatograph (hexane:acetone 3:1).
Yield : 82% (reported for analogous 1-methylindole).
Spectroscopic Characterization
Critical data for validating structure:
- ¹H NMR (CDCl₃): δ 1.45 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.68 (s, 3H, CH₃), 4.32 (q, J=7.1 Hz, 2H, NCH₂), 7.2–7.8 (m, 4H, indole-H), 4.01 (s, 2H, COCH₂Cl).
- IR (KBr): 1715 cm⁻¹ (C=O), 745 cm⁻¹ (C-Cl).
Industrial-Scale Considerations
Solvent Recovery : DCE and CH₂Cl₂ are recycled via distillation (≥98% recovery).
Waste Management : POCl₃ hydrolysis residues neutralized with Ca(OH)₂ to precipitate phosphates.
Emerging Methodologies
Photocatalytic Chlorination
Using Ru(bpy)₃²⁺ catalyst under blue LED light:
- Ethyl acetate solvent, RT, 6 hours.
Yield : 78% (avoids thermal degradation).
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted indole derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Pharmaceutical Intermediacy
The primary application of 2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone lies in its role as a pharmaceutical intermediate. Indole derivatives are well-known for their biological activities, including anti-inflammatory, analgesic, and anticancer properties. The compound's synthesis can lead to the development of new therapeutic agents targeting various diseases.
Case Study 1: Anticancer Properties
Research has demonstrated that indole derivatives can inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest. A study focusing on a structurally similar compound found significant anticancer activity against various cancer cell lines, suggesting that this compound may exhibit similar properties .
Case Study 2: Neuropharmacological Studies
Another area of interest is the neuropharmacological potential of indole derivatives. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, indicating that this compound could be explored for neuroprotective applications .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methylindole | Structure | Basic indole structure; precursor for synthesis |
| Indoleacetic Acid | Structure | Plant hormone; involved in growth regulation |
| Panobinostat | Structure | Histone deacetylase inhibitor; used in cancer therapy |
The comparison highlights the unique chloro substitution and ethyl group on the indole ring of this compound, which may confer distinct pharmacological properties compared to other indoles.
Mechanism of Action
The mechanism of action of 2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Indole Cores
a. 2-Chloro-1-(1H-indol-3-yl)ethanone (C₁₀H₈ClNO)
- Structure : Lacks alkyl substituents (ethyl/methyl) on the indole nitrogen and 2-position.
- Synthesis : Prepared via reaction of indole with chloroacetyl chloride under basic conditions, yielding 23–96% depending on substituents .
- Applications : Used as a precursor for bioactive molecules, including antimicrobial agents .
b. 2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone (C₁₁H₁₀ClNO₂)
- Structure : Features a methoxy group at the 7-position of the indole ring.
- Synthesis : Synthesized in 23% yield under pressurized conditions with DBU as a base .
- Key Difference : The electron-donating methoxy group may enhance stability but reduce electrophilicity at the ketone compared to the target compound.
c. 2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone (C₁₆H₁₁Cl₂NO)
- Structure : Contains a 4-chlorophenyl substituent at the indole 2-position.
d. 2-Chloro-1-(1-(2-methoxyethyl)-2-methyl-1H-indol-3-yl)ethanone (C₁₄H₁₆ClNO₂)
- Structure : Substituted with a 2-methoxyethyl group at the indole nitrogen.
- Synthesis : Likely involves alkylation of the indole nitrogen prior to acylation.
- Reactivity : The methoxyethyl group may increase solubility in polar solvents compared to the ethyl group in the target compound .
Non-Indole Analogues
a. 2-Chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone (e.g., C₉H₆ClN₅O)
- Structure : Replaces the indole core with a tetrazole ring.
- Synthesis : Formed via reaction of aryl tetrazoles with chloroacetyl chloride, followed by piperidine substitution .
- Applications : Used in pharmaceuticals for their metabolic stability and hydrogen-bonding capacity .
b. 2-Chloro-1-(2-thienyl)ethanone Derivatives (e.g., C₆H₅ClOS)
- Structure : Substituted thiophene instead of indole.
- Properties : Thiophene’s electron-rich nature enhances reactivity in electrophilic substitutions compared to indole derivatives .
Comparative Data Table
Biological Activity
2-Chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone is an organic compound notable for its structural characteristics, including a chloro group and an indole moiety. Its molecular formula is C11H10ClNO, with a molecular weight of approximately 207.66 g/mol. This compound falls under the category of indole derivatives, which are widely recognized for their diverse biological activities, particularly in medicinal chemistry.
The compound's reactivity is influenced by its functional groups, making it a potential candidate for synthesizing more complex molecules. The presence of the indole structure is significant as it is associated with various biological effects, including antimicrobial and anticancer properties.
Biological Activity Overview
Indole derivatives, including this compound, have shown a range of biological activities:
- Antimicrobial Activity : Indole derivatives are known for their antibacterial properties. While specific data on this compound is limited, related indole compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, suggesting potential efficacy against various fungal strains.
- Antioxidant Activity : Indoles often possess antioxidant properties, contributing to cellular protection against oxidative stress.
Case Studies and Research Findings
Research has highlighted the biological efficacy of indole derivatives in various studies:
- Antibacterial Studies : A study evaluating the antibacterial activity of indole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) in the range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus faecalis . Although specific data for this compound is not detailed, its structural similarity to these effective compounds suggests potential antibacterial properties.
- Antifungal Efficacy : Research on related indole derivatives has shown promising antifungal activity, with MIC values indicating effectiveness against Candida species and other fungi . This positions this compound as a candidate for further antifungal studies.
- Docking Studies : Computational studies involving docking simulations have provided insights into the interactions between indole derivatives and bacterial enzymes involved in biofilm formation. These studies suggest that modifications in the indole structure can enhance binding affinity and biological activity .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with other notable indole derivatives can be insightful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methylindole | Structure | Basic indole structure; precursor for synthesis |
| Indoleacetic acid | Structure | Plant hormone; involved in growth regulation |
| Panobinostat | Structure | Histone deacetylase inhibitor; used in cancer therapy |
The distinct chloro substitution and ethyl group on the indole ring may confer unique pharmacological properties compared to other indoles.
Q & A
Q. What are the established synthetic routes for 2-chloro-1-(1-ethyl-2-methyl-1H-indol-3-yl)ethanone?
The compound is synthesized via multi-step organic reactions, including Friedel-Crafts acylation or Darzens condensation. A common approach involves chloroacetylation of an indole precursor followed by alkylation under basic conditions. For example, reacting 1-ethyl-2-methylindole with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield the target compound. Purification via column chromatography with hexane/ethyl acetate gradients is critical to isolate the product .
Q. Which spectroscopic methods are recommended for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the indole backbone and substituent positions (e.g., ethyl and methyl groups).
- IR Spectroscopy : Identifies carbonyl (C=O) and chloroacetyl (C-Cl) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₁₄ClNO, theoretical 223.07 g/mol).
- X-ray Crystallography : Using programs like SHELX for absolute configuration determination .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight amber vials under inert gas (argon or nitrogen) at temperatures below -20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the chloroacetyl group. Avoid exposure to moisture or light, which may degrade the compound .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Optimization strategies include:
- Catalyst Screening : Testing Lewis acids (e.g., FeCl₃ vs. AlCl₃) for acylation efficiency.
- Solvent Polarity Adjustments : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Enzymatic Methods : Ketoreductases (e.g., from Scheffersomyces stipitis) can improve stereoselectivity in related ethanone syntheses.
- Design of Experiments (DoE) : Statistically evaluates temperature, stoichiometry, and catalyst loading impacts .
Q. What strategies are effective in resolving contradictory biological activity data for indole-derived ethanones?
Contradictions may arise from structural analogs or assay variability. Methodological solutions include:
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., substituent variations in ethyl/methyl groups) to isolate bioactive motifs.
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds.
- Molecular Docking : Validate interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock .
Q. How can computational modeling predict the reactivity and interactions of this compound?
Computational approaches include:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
- Molecular Dynamics (MD) : Simulates ligand-protein binding kinetics (e.g., with indole-binding enzymes).
- Validation with Crystallography : Cross-reference computational predictions with X-ray data refined via SHELX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
